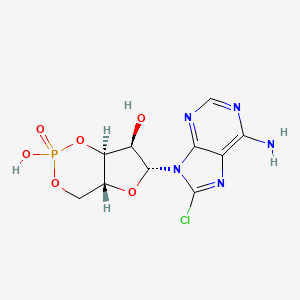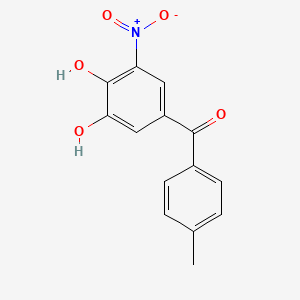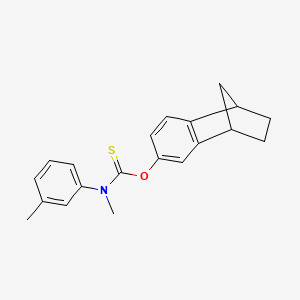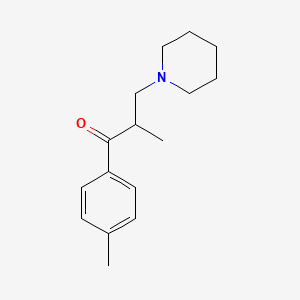
Trimeprazin-Tartrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alimemazintartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung bei der Untersuchung der Reaktivität von Phenothiazinderivaten verwendet.
Biologie: Es wird in der Forschung an Histaminrezeptoren und deren Rolle bei allergischen Reaktionen eingesetzt.
5. Wirkmechanismus
Alimemazintartrat entfaltet seine Wirkung, indem es Histamin-H1-Rezeptoren blockiert und so die Wirkung von Histamin verhindert, das für allergische Symptome verantwortlich ist. Es hat auch sedative und antiemetische Eigenschaften aufgrund seiner Wirkung auf das zentrale Nervensystem. Die Verbindung konkurriert mit freiem Histamin um die Bindung an H1-Rezeptorstellen, was zu einer Reduktion der negativen Symptome führt, die durch die Bindung von Histamin verursacht werden .
Ähnliche Verbindungen:
Chlorpromazin: Ein weiteres Phenothiazinderivat, das als Antipsychotikum verwendet wird.
Promethazin: Wird als Antihistaminikum und Antiemetikum verwendet.
Trifluoperazin: Wird als Antipsychotikum und Antiemetikum verwendet.
Einzigartigkeit: Alimemazintartrat ist einzigartig in seiner Kombination von Antihistamin-, Sedativ- und Antiemetikum-Eigenschaften, ohne als Antipsychotikum eingesetzt zu werden. Dies macht es besonders nützlich bei der Behandlung von allergischen Reaktionen und Reisekrankheit, ohne die Nebenwirkungen, die mit Antipsychotika verbunden sind .
Wirkmechanismus
Target of Action
Trimeprazine tartrate, also known as Alimemazine tartrate, primarily targets the histamine H1 receptors (HA-receptors) . These receptors play a crucial role in allergic reactions and are responsible for the symptoms of itching and inflammation .
Mode of Action
Trimeprazine tartrate acts as an antagonist at the HA-receptors . It competes with free histamine for binding at these receptor sites . By binding to these receptors, it prevents histamine from exerting its effects, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .
Biochemical Pathways
The antagonistic action of Trimeprazine tartrate on HA-receptors affects the neuroactive ligand-receptor interaction and the inflammatory mediator regulation of TRP channels pathways . These pathways are involved in transmitting signals from the outside of a cell to the inside, leading to various cellular responses .
Pharmacokinetics
Trimeprazine tartrate is administered orally and is metabolized in the liver . The elimination half-life of Trimeprazine tartrate is approximately 4.78 ± 0.59 hours , indicating that the compound is relatively quickly removed from the body. These pharmacokinetic properties influence the bioavailability of the drug and its duration of action .
Result of Action
The molecular and cellular effects of Trimeprazine tartrate’s action include the prevention of itching and urticaria (some allergic skin reactions) . It also acts as a sedative, hypnotic, and antiemetic (anti-nausea), and is used principally to prevent motion sickness or as an antihistamine in combination with other medications in cough and cold preparations . In addition, Trimeprazine tartrate has been found to increase IRS2 in human islets and promote pancreatic β cell growth and function in mice .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Alimemazintartrat beinhaltet die Reaktion von Phenothiazin mit 2-Chlor-N,N-Dimethylethylamin unter spezifischen Bedingungen. Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Natriumhydroxid und einem Lösungsmittel wie Ethanol. Das Produkt wird dann mit Weinsäure behandelt, um das Weinsäuresalz zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Alimemazintartrat zur Injektion das Auflösen von Natriumsulfit und Ascorbinsäure in Wasser zur Injektion bei 20-25 °C. Die Lösung wird 15-25 Minuten lang mit Kohlendioxid begast, bevor Alimemazintartrat hinzugefügt wird. Das Gemisch wird gerührt, filtriert und unter einem Kohlendioxidschutzschild in lichtundurchlässigen Glasampullen verpackt. Die Lösung wird dann 30 Minuten lang bei 100-105 °C sterilisiert .
Analyse Chemischer Reaktionen
Reaktionstypen: Alimemazintartrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können es wieder in seine ursprüngliche Phenothiazinverbindung umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Schwefelatomen im Phenothiazinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte Phenothiazinderivate .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic and antiemetic.
Uniqueness: Alimemazine Tartrate is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful in treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 | |
| Record name | Trimeprazine tartrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alimemazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEPRAZINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trimeprazine tartrate?
A1: Trimeprazine tartrate primarily acts as a histamine H1 receptor antagonist. [] It competes with histamine for binding at the H1 receptor, thereby inhibiting histamine-mediated responses.
Q2: How does trimeprazine tartrate exert its sedative effects?
A2: While the precise mechanism is not fully elucidated, trimeprazine tartrate's sedative effects are thought to be mediated through its action on the central nervous system, potentially involving histamine H1 receptor antagonism and effects on other neurotransmitter systems. [, ]
Q3: What are the downstream effects of trimeprazine tartrate's interaction with its target?
A3: By blocking H1 receptors, trimeprazine tartrate inhibits various physiological responses associated with histamine, including vasodilation, increased capillary permeability, and smooth muscle contraction. It also affects pathways related to wakefulness and sleep regulation in the central nervous system. []
Q4: What is the molecular formula and weight of trimeprazine tartrate?
A4: The molecular formula of trimeprazine tartrate is C18H22N2S · C4H6O6, and its molecular weight is 446.5 g/mol. [, ]
Q5: How does the stability of trimeprazine tartrate solutions for injection vary with different packaging and sterilization methods?
A5: Research suggests that packaging trimeprazine tartrate solutions in light-protective glass ampoules with carbon dioxide gas protection, followed by sterilization at 100-105°C for 30 minutes, helps maintain the stability of the solution. [] This method aims to minimize degradation and preserve the drug's efficacy.
Q6: How is trimeprazine tartrate absorbed and distributed in the body?
A6: Following oral administration, trimeprazine tartrate is well-absorbed from the gastrointestinal tract. It is widely distributed throughout the body, including the central nervous system. []
Q7: What is the primary route of elimination for trimeprazine tartrate?
A7: Trimeprazine tartrate is primarily metabolized in the liver and excreted in the urine, mainly as metabolites. []
Q8: Does the formulation of trimeprazine tartrate influence its pharmacokinetic profile?
A8: Yes, sustained-release formulations of trimeprazine tartrate have been developed to prolong its duration of action. These formulations alter the rate of drug release and absorption, resulting in different serum levels and urinary excretion patterns compared to immediate-release formulations. [, ]
Q9: What preclinical models have been used to investigate the effects of trimeprazine tartrate on pancreatic β cell function?
A9: Studies using isolated human islets and mouse models have explored the effects of trimeprazine tartrate on pancreatic β cell growth and function. These models provide insights into the drug's potential as a therapeutic strategy for diabetes. []
Q10: What are the potential adverse effects associated with trimeprazine tartrate use?
A10: As with all medications, trimeprazine tartrate may cause side effects, and its use should be carefully considered. [, , , , ]
Q11: Have there been attempts to develop targeted delivery systems for trimeprazine tartrate?
A11: While traditional formulations of trimeprazine tartrate are widely used, targeted delivery systems have not been extensively explored in the published research. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






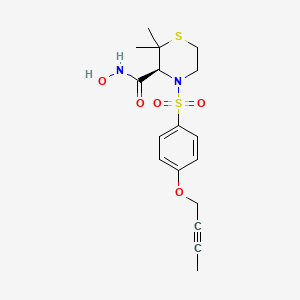

![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
